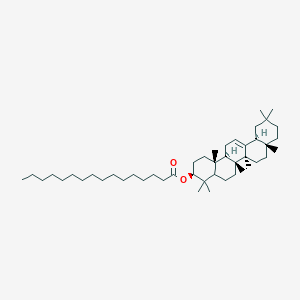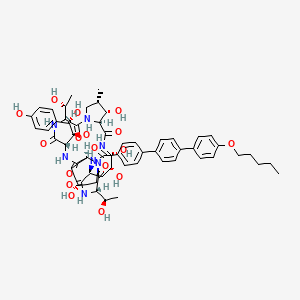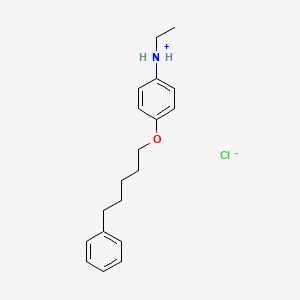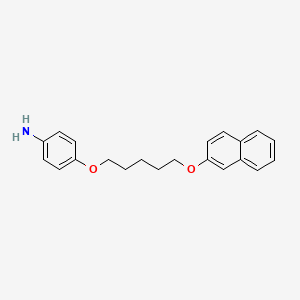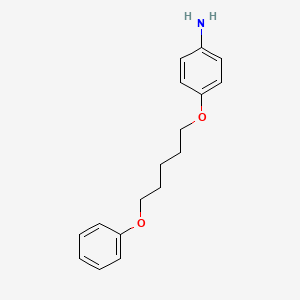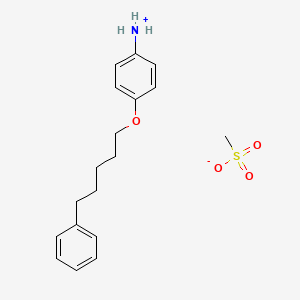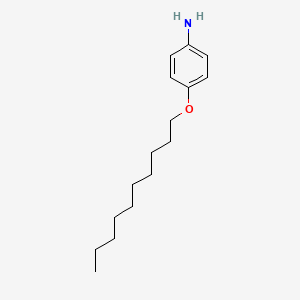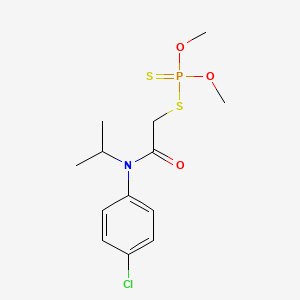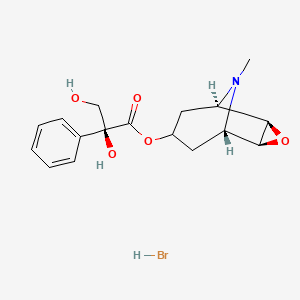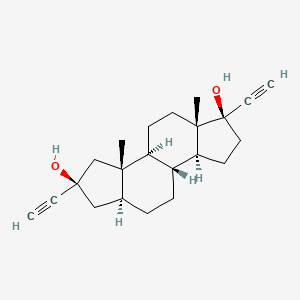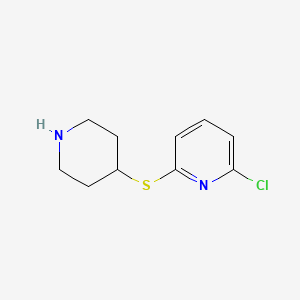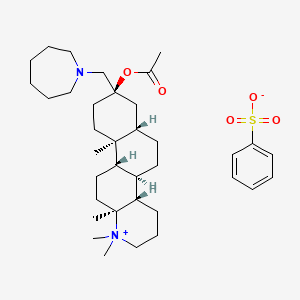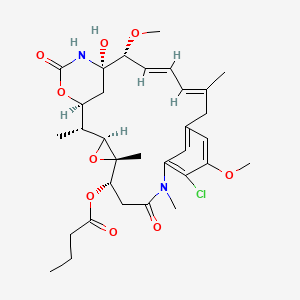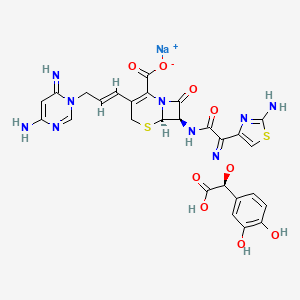
Antibiotic LB 10517
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antibiotic LB 10517 is a catechol-substituted cephalosporin with a broad antibacterial spectrum.
Applications De Recherche Scientifique
Antibiotic Properties and Efficacy
- Antibiotic LB 10517, as part of a class of novel antibiotics, exhibits potent antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). TAN-1057 A, B, C, and D, produced by Gram-negative bacteria, are closely related to LB 10517 and show significant efficacy against both Gram-negative and Gram-positive bacteria, including MRSA. These antibiotics inhibit protein biosynthesis in bacteria and have shown protective effects in experimental MRSA infections in mice (Katayama et al., 1993).
Environmental Impact and Resistance
- The widespread use of antibiotics like LB 10517 in animal husbandry contributes significantly to environmental antibiotic pollution. This widespread exposure can lead to the development of antibiotic-resistant bacteria, which is a growing concern for both environmental and human health (Kemper, 2008).
Antibiotic Resistance Mechanisms
- Understanding and overcoming antibiotic resistance is vital in the context of antibiotics like LB 10517. Bacteria exposed to sub-lethal doses of antibiotics can mutate and develop resistance. This resistance can arise from genetic mutations or the acquisition of resistance genes. The increasing prevalence of drug-resistant bacteria, along with the limited discovery of new antibiotics, emphasizes the importance of studying antibiotic resistance mechanisms (Richardson, 2017).
Biohybrid Nanomaterials for Antibacterial Applications
- Recent studies have explored the use of biohybrid nanomaterials, combining antibiotics like LB 10517 with other compounds, to enhance their efficacy. These nanomaterials have shown promising results in both in vitro and in vivo antibacterial activities, offering potential new strategies in the fight against antibiotic-resistant bacteria (Wu et al., 2015).
Probiotic Interaction Studies
- The interaction of probiotic bacteria with antibiotics like LB 10517 is an area of interest, particularly in studying the anti-adherence properties of probiotic strains against pathogens. Such interactions can help in understanding the synergistic effects of probiotics and antibiotics in combating infections (Nowak Adriana et al., 2016).
Propriétés
Numéro CAS |
175553-22-7 |
|---|---|
Nom du produit |
Antibiotic LB 10517 |
Formule moléculaire |
C27H24N9NaO9S2 |
Poids moléculaire |
705.7 g/mol |
Nom IUPAC |
sodium;(6R,7R)-3-[(E)-3-(4-amino-6-iminopyrimidin-1-yl)prop-1-enyl]-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-[(S)-carboxy-(3,4-dihydroxyphenyl)methoxy]iminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C27H25N9O9S2.Na/c28-16-7-17(29)35(10-31-16)5-1-2-12-8-46-24-19(23(40)36(24)20(12)25(41)42)33-22(39)18(13-9-47-27(30)32-13)34-45-21(26(43)44)11-3-4-14(37)15(38)6-11;/h1-4,6-7,9-10,19,21,24,29,37-38H,5,8,28H2,(H2,30,32)(H,33,39)(H,41,42)(H,43,44);/q;+1/p-1/b2-1+,29-17?,34-18+;/t19-,21+,24-;/m1./s1 |
Clé InChI |
XWSGXPDTWCZCTR-KQNRULBFSA-M |
SMILES isomérique |
C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)/C(=N/O[C@@H](C3=CC(=C(C=C3)O)O)C(=O)O)/C4=CSC(=N4)N)C(=O)[O-])/C=C/CN5C=NC(=CC5=N)N.[Na+] |
SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)C(=NOC(C3=CC(=C(C=C3)O)O)C(=O)O)C4=CSC(=N4)N)C(=O)[O-])C=CCN5C=NC(=CC5=N)N.[Na+] |
SMILES canonique |
C1C(=C(N2C(S1)C(C2=O)NC(=O)C(=NOC(C3=CC(=C(C=C3)O)O)C(=O)O)C4=CSC(=N4)N)C(=O)[O-])C=CCN5C=NC(=CC5=N)N.[Na+] |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Antibiotic LB 10517; LB 10517; LB-10517; LB10517; Antibiotic LB-10517; Antibiotic LB10517; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



